molecular formula C7F8 B1221213 Octafluorotoluene CAS No. 434-64-0

Octafluorotoluene

Cat. No. B1221213
CAS RN: 434-64-0
M. Wt: 236.06 g/mol
InChI Key: USPWUOFNOTUBAD-UHFFFAOYSA-N
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Description

Octafluorotoluene (OFT) is a fluorinated organic compound that is used in a variety of scientific and industrial applications. It is a colorless, non-flammable liquid with a sweet odor and a boiling point of 80°C (176°F). It is a versatile compound that is used in a variety of laboratory experiments and industrial processes, such as the synthesis of other compounds, the production of semiconductors, and the production of high-performance plastics.

Scientific Research Applications

  • Film Deposition and Plasma Polymerization :

    • Octafluorotoluene has been used to deposit fluorocarbon films with an aromatic ring structure in RF plasma reactors. The position of the monomer inlet affects the characteristics of the deposited film. When C7F8 enters upstream of the plasma, the film lacks an aromatic structure and has a high F/C atomic ratio. Conversely, films deposited from the afterglow region retain more of the aromatic structure and have a lower F/C ratio. This also affects the deposition rate and surface roughness of the films (Liu & Wei, 2006).
  • Synthesis and Chemical Reactions :

    • A novel synthesis method for octafluoro[2.2]paracyclophane (AF4) has been developed, which does not require high dilution. This method is efficient for both research and commercial purposes (Dolbier, Duan, & Roche, 2000).
    • This compound has been utilized as a derivatizing agent for steroids in human plasma, demonstrating its versatility in chemical analysis (Baker, Howe, Jarman, & Mccague, 1988).
  • Thermodynamic Properties and Spectroscopy :

    • The vibrational spectra and thermodynamic functions of this compound have been extensively studied, providing valuable data for understanding its physical and chemical behavior (Frankiss, Harrison, & Kynaston, 1974).
  • Chemical Bonding and Structural Analysis :

    • Research has shown that this compound can undergo alkynylation via selective C–F bond cleavage. This process has been studied using density functional theory (DFT) for better understanding (Liu, Zhao, Zhao, Wang, & Zhang, 2015).
  • NMR Spectroscopy and Solvation Structure :

    • The anisotropic solvation structure of this compound in supercritical carbon dioxide has been examined using solvent-induced 19F NMR chemical shift. This research provides insights into the interactions and structural dynamics in such environments (Kanakubo et al., 2001).

Mechanism of Action

Target of Action

Octafluorotoluene, also known as Perfluorotoluene, is a chemical compound that belongs to the class of fluorocarbons . It is primarily used as an industrial solvent and a versatile gas chromatographic/mass spectrometric derivatizing agent for steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions . Therefore, its primary targets are these specific types of steroids.

Mode of Action

The interaction of this compound with its targets involves a phase-transfer reaction . It acts as a derivatizing agent, modifying the chemical structure of the target steroids to enhance their properties, such as volatility or stability, which are crucial for gas chromatographic/mass spectrometric analysis .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 104 °c and its miscibility with organic compounds , suggest that it may have significant volatility and solubility, which could influence its absorption and distribution

Result of Action

The primary result of this compound’s action is the derivatization of target steroids, enhancing their properties for gas chromatographic/mass spectrometric analysis . This can aid in the detection and quantification of these steroids, which can be crucial in various fields such as biomedical research and drug testing.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility could be affected by temperature , potentially influencing its efficacy as a solvent or a derivatizing agent Additionally, its chemical stability could be influenced by factors such as pH or the presence of other chemicals.

Safety and Hazards

Octafluorotoluene is highly flammable and can be harmful if swallowed . It can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Octafluorotoluene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a derivatizing agent in gas chromatographic/mass spectrometric analysis of steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which facilitate the identification and quantification of the target compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its interaction with cell membranes can impact membrane fluidity and permeability, thereby affecting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity . This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential cytotoxicity. These threshold effects highlight the importance of dosage considerations in the use of this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells can impact its biochemical activity and influence cellular processes such as signal transduction and metabolic regulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its role in cellular processes, such as enzyme activity and gene expression regulation.

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene
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InChI

InChI=1S/C7F8/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

USPWUOFNOTUBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7F8
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DSSTOX Substance ID

DTXSID1059993
Record name 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene
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Molecular Weight

236.06 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Octafluorotoluene
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Vapor Pressure

29.0 [mmHg]
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CAS RN

434-64-0
Record name Octafluorotoluene
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Record name Benzene, 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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